molecular formula C19H23NO2 B10934740 N-(4-butylphenyl)-4-ethoxybenzamide CAS No. 62113-40-0

N-(4-butylphenyl)-4-ethoxybenzamide

Cat. No.: B10934740
CAS No.: 62113-40-0
M. Wt: 297.4 g/mol
InChI Key: GDQRKWASZUHYIS-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C19H23NO2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62113-40-0

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

N-(4-butylphenyl)-4-ethoxybenzamide

InChI

InChI=1S/C19H23NO2/c1-3-5-6-15-7-11-17(12-8-15)20-19(21)16-9-13-18(14-10-16)22-4-2/h7-14H,3-6H2,1-2H3,(H,20,21)

InChI Key

GDQRKWASZUHYIS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

Chromatographic Purity Assessment E.g., Hplc

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to assess the purity of chemical compounds, including N-(4-butylphenyl)-4-ethoxybenzamide. This method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). sielc.comnih.gov For the analysis of relatively non-polar compounds like this compound, reversed-phase HPLC is the most common approach.

In reversed-phase HPLC, the stationary phase is non-polar (e.g., a C18-modified silica (B1680970) gel), while the mobile phase is a polar solvent mixture, typically consisting of water and a miscible organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov The components of the sample are separated based on their hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.

The purity of an this compound sample is determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a suitable detector, most commonly a UV detector set at a wavelength where the analyte exhibits strong absorbance. researchgate.net A pure sample should ideally show a single, sharp peak in the resulting chromatogram. The presence of additional peaks indicates the presence of impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity.

The selection of HPLC parameters is crucial for achieving good separation and accurate purity assessment. Key parameters include the type of column, the composition of the mobile phase, the flow rate, and the detection wavelength. For N-aryl amides, a C18 column is a standard choice. sielc.comnih.gov The mobile phase composition is often optimized through a series of trial runs, starting with a certain ratio of organic solvent to water and adjusting it to achieve the desired separation. A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, can be employed to effectively separate compounds with a wide range of polarities. nih.gov

A typical set of HPLC conditions for the purity assessment of this compound is detailed in the interactive table below.

ParameterValueJustification
Column C18, 5 µm particle size, 4.6 x 150 mmStandard for reversed-phase chromatography of non-polar to moderately polar organic molecules. nih.govresearchgate.net
Mobile Phase A: Water with 0.1% Acetic AcidB: Acetonitrile with 0.1% Acetic AcidA common mobile phase system for the analysis of amides, providing good peak shape and resolution. nih.gov
Gradient 60% B to 95% B over 20 minutesA gradient elution is often necessary to separate the main compound from potential impurities with different polarities. nih.gov
Flow Rate 1.0 mL/minA typical flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. researchgate.net
Detection UV at 280 nmThe aromatic rings and the amide chromophore in the molecule are expected to have significant absorbance around this wavelength. nih.gov
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Column Temperature 25 °CRunning the analysis at a controlled room temperature ensures reproducible retention times. researchgate.net

The validation of the HPLC method is a critical step to ensure its accuracy, precision, linearity, and sensitivity for the intended purpose of purity assessment. nih.gov

Preclinical Biological Activity Spectrum of N 4 Butylphenyl 4 Ethoxybenzamide

In Vivo Efficacy Studies in Animal Models

No data are available on the in vivo efficacy of N-(4-butylphenyl)-4-ethoxybenzamide in any animal models.

Characterization of Biological Effects in Disease-Relevant Animal Models

There are no published studies characterizing the biological effects of this compound in animal models relevant to any disease state.

Dose-Response Relationships in Preclinical Efficacy Studies

Information regarding the dose-response relationships of this compound in preclinical efficacy studies is not available in the scientific literature.

Molecular and Cellular Mechanisms of Action of N 4 Butylphenyl 4 Ethoxybenzamide

Elucidation of Cellular Pathways and Network Perturbations

Pathways Related to Cellular Apoptosis Induction:Its role, if any, in inducing programmed cell death has not been explored.

While research exists on other benzamide (B126) derivatives and their biological activities, the strict focus on N-(4-butylphenyl)-4-ethoxybenzamide precludes the inclusion of such potentially related but distinct findings. Without dedicated scientific inquiry into this specific compound, its pharmacological profile remains unknown.

Modulation of Bacterial Divisome Components (e.g., FtsZ protein)

No research data was found to suggest that this compound modulates bacterial divisome components such as the FtsZ protein. The bacterial divisome, and particularly the FtsZ protein, is a known target for novel antibiotics. nih.govacs.orgmdpi.comnih.gov Various small molecules have been identified that can inhibit FtsZ polymerization or disrupt the assembly of the divisome complex, leading to bacterial cell death. nih.govnih.govacs.orgnih.gov However, this compound is not mentioned among the compounds studied for this mechanism of action in the available literature.

Chaperone Activity on Misfolded Proteins (e.g., Glucocerebrosidase)

There is no direct evidence in the provided search results to indicate that this compound functions as a pharmacological chaperone for misfolded proteins like glucocerebrosidase (GCase). Pharmacological chaperones are small molecules that can stabilize mutant enzymes, such as those implicated in Gaucher disease and certain forms of Parkinson's disease, allowing them to function correctly. nih.govgaucherdisease.orgmdpi.comnih.gov Studies have identified several classes of molecules with GCase chaperone activity, including iminosugars and the drug ambroxol. nih.govnih.govrsc.org While research into novel GCase chaperones is ongoing, with some studies identifying potent candidates from compound libraries, a specific link to this compound has not been established in the reviewed sources. nih.govucl.ac.uk

Structure Activity Relationship Sar Studies and Rational Design

Systematic Investigation of Structural Features Influencing Biological Activity

The N-(4-butylphenyl)-4-ethoxybenzamide molecule can be deconstructed into three key moieties: the butylphenyl group, the ethoxy group, and the benzamide (B126) linker. The following sections delve into how modifications to each of these components can influence the compound's interaction with biological targets, drawing on findings from studies on analogous benzamide structures.

The N-phenyl portion of the benzamide scaffold plays a critical role in orienting the molecule within a biological target. The nature and position of substituents on this ring can significantly affect binding affinity and activity. In this compound, this is represented by the 4-butylphenyl group.

The butyl group, a four-carbon alkyl chain, is a lipophilic (fat-loving) moiety. Its presence suggests that hydrophobic interactions are likely important for the compound's biological activity. The length and branching of this alkyl chain can be fine-tuned to optimize these interactions. For instance, in a series of N-phenylbenzamide analogues studied for antischistosomal activity, the lipophilicity of substituents was a key factor. nih.gov While direct modifications of the butyl group on this specific compound are not widely reported, SAR studies on similar structures show that varying the alkyl chain length or introducing branching can modulate potency.

Furthermore, the position of the substituent on the phenyl ring is crucial. In many biologically active benzamides, para-substitution (as seen with the butyl group in this compound) is often preferred for optimal activity. nih.gov For example, studies on N-phenylbenzamide analogues revealed that moving a substituent from the para to the meta position could significantly decrease or eliminate biological activity. nih.gov

Table 1: Hypothetical SAR of Butylphenyl Moiety Modifications on a Generic Benzamide Scaffold

Modification Rationale Predicted Impact on Activity
Varying alkyl chain length (e.g., methyl, ethyl, propyl, pentyl) Probes the size and shape of the hydrophobic binding pocket. Activity may increase or decrease depending on the optimal fit within the target's hydrophobic pocket.
Introducing branching (e.g., isobutyl, tert-butyl) Alters the steric profile and may improve metabolic stability. Can enhance selectivity or potency by providing a better fit to a specific pocket; for example, N-(5-(4-(tert-butyl)phenyl)pyridin-2-yl) analogues have been studied. nih.gov
Changing substituent position (e.g., to ortho- or meta-) Alters the orientation of the molecule in the binding site. Often leads to a decrease in activity, as para-substitution is frequently optimal. nih.gov

In studies of alkoxy benzamide derivatives as bromodomain inhibitors, the alkoxy group was found to be a key feature for binding. nih.govresearchgate.net The oxygen can act as a hydrogen bond acceptor, forming a crucial interaction with the biological target. The length of the alkyl chain (in this case, ethyl) can also influence potency and selectivity.

Table 2: Hypothetical SAR of Ethoxy Group Modifications on a Generic Benzamide Scaffold

Modification Rationale Predicted Impact on Activity
Varying alkoxy chain length (e.g., methoxy (B1213986), propoxy) Probes the space available in the binding pocket and alters lipophilicity. Shorter or longer chains may fit better or worse, affecting potency. The steric and coordination effects of methoxy groups have been shown to be important. mdpi.com
Replacing with a hydroxyl group Introduces a hydrogen bond donor and increases polarity. May form new, beneficial hydrogen bonds or could be detrimental if the pocket is hydrophobic.
Replacing with a halogen (e.g., chloro, fluoro) Alters electronic properties (electron-withdrawing) and size. Can enhance binding through halogen bonds or by modifying the ring's electronics.

The amide bond (-CO-NH-) is a rigid and planar structure that serves as a stable linker between the two phenyl rings. researchgate.net It is a common feature in many drugs due to its ability to form hydrogen bonds, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor. These interactions are often essential for anchoring the molecule to its target. nih.gov

Table 3: Hypothetical SAR of Benzamide Linker Modifications

Modification Rationale Predicted Impact on Activity
Amide bond reversal (anilide) Changes the direction of the hydrogen bond donor/acceptor pair. May retain or lose activity depending on the specific receptor interactions. nih.gov
N-alkylation (e.g., N-methyl) Removes the hydrogen bond donor capability and adds steric bulk. Typically reduces activity if the N-H hydrogen bond is critical for binding.
Replacement with bioisosteres (e.g., thioamide, ester, alkene) Alters the geometry, electronics, and hydrogen bonding capacity of the linker. researchgate.net Can improve metabolic stability or bioavailability but may reduce potency if the amide interactions are key.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. patsnap.com By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), a QSAR model can be developed to predict the activity of new, unsynthesized analogues. wesleyan.eduscirp.orgresearchgate.net

For a series of this compound analogues, a 2D or 3D-QSAR study would involve the following steps:

Data Set Preparation : A series of analogues would be synthesized with systematic variations to the butylphenyl and ethoxybenzoyl moieties. Their biological activity (e.g., IC50 or EC50 values) against a specific target would be measured. wesleyan.edunih.gov

Descriptor Calculation : For each molecule, a wide range of physicochemical and structural descriptors would be calculated using specialized software. These can include electronic descriptors (e.g., partial charges), steric descriptors (e.g., molecular volume), and topological descriptors. nih.gov

Model Generation : Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates a subset of the descriptors with the observed biological activity. igi-global.com

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net

A hypothetical QSAR equation for a series of benzamide analogues might look like: log(1/IC50) = c0 + c1(LogP) + c2(Dipole_Moment) - c3*(Molecular_Weight)

This equation would suggest that higher lipophilicity (LogP) and a higher dipole moment are beneficial for activity, while a larger molecular weight is detrimental. Such models can guide the design of new compounds with potentially higher activity. wesleyan.eduscispace.com For instance, 3D-QSAR studies on benzamides have generated contour maps that visualize favorable and unfavorable regions for steric bulk or electrostatic interactions, providing a visual guide for drug design. wesleyan.edu

Design Principles for Lead Optimization Based on SAR Data

Optimizing Hydrophobic Interactions : The butylphenyl moiety suggests the importance of a hydrophobic pocket. SAR data would guide the exploration of different alkyl groups (length, branching) to maximize the fit and potency. patsnap.com

Fine-Tuning Hydrogen Bonding : The ethoxy group and the amide linker are key hydrogen bonding elements. SAR would confirm their importance and guide modifications. If the ethoxy oxygen is a crucial hydrogen bond acceptor, it should be retained. If the N-H hydrogen bond is essential, N-alkylation should be avoided. nih.gov

Scaffold Hopping and Bioisosteric Replacement : If the benzamide core presents liabilities (e.g., poor metabolic stability), SAR can inform the design of novel scaffolds that maintain the key pharmacophoric features. For instance, replacing a phenyl ring with a heterocycle like pyridine (B92270) might improve solubility or introduce new interactions, but SAR studies have shown this can sometimes abolish activity. nih.gov

Improving Physicochemical Properties : Based on QSAR models, properties like lipophilicity (LogP) can be modulated. If high lipophilicity leads to poor solubility, more polar groups could be introduced at positions shown to be tolerant of modification by SAR. nih.gov

By integrating SAR and QSAR data, medicinal chemists can move from a "trial-and-error" approach to a more rational, hypothesis-driven process of drug design, ultimately accelerating the discovery of new and effective medicines. patsnap.comdepositolegale.it

Preclinical Pharmacokinetic and Metabolic Profiling of N 4 Butylphenyl 4 Ethoxybenzamide

Absorption, Distribution, Metabolism, and Elimination (ADME) in Preclinical Models

Preclinical ADME studies are fundamental to drug discovery, providing insights into a compound's journey through a biological system. researchgate.net These studies are typically conducted in various animal models to predict human pharmacokinetics.

In Vitro Metabolic Stability and Permeability Assays

In the absence of specific data for N-(4-butylphenyl)-4-ethoxybenzamide, we can infer potential characteristics from general knowledge of related compounds.

Metabolic Stability: The metabolic stability of a compound is often first assessed using in vitro systems like liver microsomes or hepatocytes. mdpi.com For N-phenylbenzamide derivatives, metabolic lability can be influenced by the nature and position of substituents on both the phenyl and benzamide (B126) rings. The butyl group on the N-phenyl ring and the ethoxy group on the benzamide ring of the target compound would be potential sites for metabolism.

Permeability: Permeability assays, such as the Caco-2 cell model, are used to predict the intestinal absorption of a compound. The lipophilicity imparted by the butyl and ethoxy groups would likely favor passive diffusion across cell membranes, suggesting potentially good permeability.

A hypothetical data table for in vitro parameters of a generic N-phenylbenzamide derivative might look like this:

Assay TypeTest SystemParameter MeasuredHypothetical Value
Metabolic StabilityRat Liver MicrosomesHalf-life (t½)35 min
Metabolic StabilityHuman Liver MicrosomesIntrinsic Clearance (CLint)50 µL/min/mg protein
PermeabilityCaco-2 CellsApparent Permeability (Papp) A to B15 x 10⁻⁶ cm/s

This table is illustrative and not based on experimental data for this compound.

Preclinical In Vivo ADME Studies in Animal Species

In vivo studies in species like rats or mice are essential to understand the complete ADME profile of a compound. researchgate.net Research on other N-phenylbenzamide derivatives has provided pharmacokinetic parameters in Sprague Dawley rats, which can serve as an example of the data typically generated.

For instance, a study on various N-substituted phenylbenzamides reported pharmacokinetic parameters following intravenous and oral administration. researchgate.net A representative data table for a hypothetical N-phenylbenzamide derivative based on such studies is presented below:

ParameterUnitIntravenous (1 mg/kg)Oral (5 mg/kg)
Cmaxng/mL1200850
Tmaxh0.11.5
AUC(0-t)ng·h/mL18002500
Half-life (t½)h2.53.1
Clearance (CL)L/h/kg0.55-
Volume of Distribution (Vd)L/kg1.8-
Bioavailability (F)%-30

This table is illustrative and does not represent data for this compound.

Tissue Distribution Analyses in Animal Models

Tissue distribution studies reveal where a compound accumulates in the body. For lipophilic compounds like N-phenylbenzamide derivatives, distribution into tissues is expected to be significant. The volume of distribution (Vd) value from in vivo pharmacokinetic studies can provide an initial indication of tissue distribution. A Vd greater than the total body water suggests distribution into tissues.

Metabolite Identification and Biotransformation Pathways

The biotransformation of a drug candidate is a critical aspect of its preclinical evaluation, with cytochrome P450 (CYP) enzymes playing a major role in the metabolism of many xenobiotics. nih.gov

Characterization of Major and Minor Metabolites in Biological Matrices

Metabolite identification studies involve incubating the parent drug with liver microsomes, hepatocytes, or analyzing samples from in vivo studies (e.g., plasma, urine, feces). mdpi.com For this compound, metabolism would likely involve modifications to the butyl and ethoxy groups.

Potential Major and Minor Metabolites:

Hydroxylation of the butyl chain: Oxidation at various positions of the n-butyl group to form hydroxylated metabolites.

Oxidation of the butyl chain: Further oxidation of the hydroxylated butyl group to a carboxylic acid.

O-dealkylation of the ethoxy group: Removal of the ethyl group from the ethoxy moiety to form a phenolic metabolite.

Hydroxylation of the aromatic rings: Addition of a hydroxyl group to either the N-phenyl or the benzamide aromatic ring.

Amide bond cleavage: Hydrolysis of the amide bond, though generally a less common pathway for stable amides.

A hypothetical summary of potential metabolites is shown in the table below:

Metabolite IDProposed StructureBiological Matrix
M1N-(4-(hydroxybutyl)phenyl)-4-ethoxybenzamidePlasma, Urine
M2N-(4-butylphenyl)-4-hydroxybenzamidePlasma, Urine
M34-(N-(4-butylphenyl)carbamoyl)benzoic acidUrine

This table is a hypothetical representation of potential metabolites and is not based on experimental data for this compound.

Elucidation of Enzymatic Reactions (e.g., Cytochrome P450-mediated metabolism, hydroxylation, cleavage, oxidation)

The metabolic reactions described above are primarily catalyzed by Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov Different CYP isoforms exhibit substrate specificity. For instance, CYP3A4, CYP2D6, CYP2C9, and CYP1A2 are responsible for the metabolism of a vast number of drugs.

Expected Enzymatic Reactions:

Hydroxylation and Oxidation: These reactions on the alkyl and aromatic parts of the molecule are classic examples of CYP-mediated metabolism.

O-Dealkylation: This is also a common reaction catalyzed by CYP enzymes, particularly CYP2C9 and CYP2D6.

Amide Cleavage: While less frequent, amide hydrolysis can be mediated by hydrolases like amidases.

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) to increase their water solubility and facilitate their excretion from the body.

Comparative Metabolism across Preclinical Species

A critical aspect of preclinical drug development involves understanding the metabolic fate of a new chemical entity across various animal species. This comparative approach helps in identifying a suitable animal model that best mimics human metabolism, thereby providing a more reliable prediction of the compound's behavior in clinical trials. However, a comprehensive search of publicly available scientific literature and databases reveals a significant gap in the knowledge regarding the preclinical metabolism of this compound.

At present, there are no published research findings detailing the in vivo or in vitro metabolism of this compound in commonly used preclinical species such as rats, dogs, or monkeys. Consequently, information regarding its metabolic pathways, the structural elucidation of its metabolites, and a comparative analysis of metabolic profiles across these species is not available.

The absence of such data precludes the creation of detailed data tables summarizing the metabolites formed, their relative abundance, or the enzymatic pathways involved in the biotransformation of this compound. Typically, such studies would involve the administration of the compound to different species and the subsequent analysis of biological matrices like plasma, urine, and feces using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). These investigations would aim to identify the major and minor metabolites, which could be products of metabolic reactions like hydroxylation, O-dealkylation, N-dealkylation, or conjugation with endogenous molecules such as glucuronic acid or sulfate (B86663).

Without these foundational studies, any discussion on the comparative metabolism of this compound would be purely speculative and would not adhere to the required standards of scientific accuracy. Further research is necessary to elucidate the metabolic profile of this compound in preclinical species to support its development.

Computational and in Silico Approaches in N 4 Butylphenyl 4 Ethoxybenzamide Research

Molecular Docking and Dynamics Simulations for Target Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial for understanding the interaction between a ligand, such as N-(4-butylphenyl)-4-ethoxybenzamide, and its biological target, typically a protein or enzyme. The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of the target. These poses are then scored based on a function that estimates the binding affinity. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-target complex over time. MD simulations provide a detailed view of the dynamic behavior of the complex, taking into account the flexibility of both the ligand and the target. nih.gov This can help to validate the docking results and provide a more accurate assessment of the binding stability and key interactions, such as hydrogen bonds and hydrophobic interactions. nih.govnih.gov For this compound, this approach would be invaluable for identifying potential biological targets and elucidating its mechanism of action at a molecular level.

Virtual Screening for Identification of Novel this compound Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov In the context of this compound, virtual screening could be utilized to discover novel analogues with potentially improved potency, selectivity, or pharmacokinetic properties.

This process can be either ligand-based or structure-based. Ligand-based virtual screening would involve searching for molecules that are structurally similar to this compound, assuming that similar molecules may exhibit similar biological activities. Structure-based virtual screening, on the other hand, would use the three-dimensional structure of a potential biological target to dock a library of compounds and identify those with the best predicted binding affinity. nih.gov Successful virtual screening campaigns have been reported for other benzamide (B126) derivatives, leading to the identification of promising new inhibitors for various targets. nih.gov

Prediction of Pharmacokinetic Parameters using Computational Models (e.g., LogP/LogKow/LogKlipw)

The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. Computational models are widely used to predict these properties early in the drug discovery process. mdpi.comresearchgate.net For this compound, the prediction of its lipophilicity is a key starting point.

Lipophilicity is commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD) between n-octanol and water. A predicted XlogP value of 5.0 is available for this compound. uni.lu This high value suggests significant lipophilicity, which can influence its absorption and membrane permeability. Other related parameters that could be computationally estimated include LogKow (octanol-water partition coefficient) and LogKlipw (liposome-water partition coefficient), which provide further insights into the compound's behavior in biological systems. These predictions are crucial for anticipating a compound's oral bioavailability and its potential to cross biological membranes, including the blood-brain barrier. mdpi.com

Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular FormulaC19H23NO2 uni.lu
Molecular Weight297.401 g/mol sigmaaldrich.com
XlogP5.0 uni.lu
Monoisotopic Mass297.17288 Da uni.lu

In Silico Modeling for Membrane Affinity and Permeation

The ability of a drug molecule to pass through biological membranes is fundamental to its oral absorption and distribution to its site of action. In silico models can simulate the interaction of a compound with a lipid bilayer, providing predictions of its membrane affinity and permeability. nih.gov

For this compound, computational methods could be used to calculate its free energy of solvation in water and its partitioning into a model membrane. These calculations can help to predict its passive diffusion across cell membranes. Furthermore, more complex models can simulate the entire permeation process, providing a rate of passage. These in silico predictions, while not a substitute for experimental validation, are valuable for prioritizing compounds and identifying potential liabilities related to poor absorption or distribution early in the drug development pipeline. mdpi.com

Considerations for Advanced Preclinical Development

Exploratory Preclinical Toxicity Studies (In Vitro and In Vivo Animal Models)

Standard exploratory toxicity studies are designed to assess the potential for a compound to cause harm to a living organism. These studies investigate various endpoints, from genetic damage to organ-specific and reproductive effects.

Genotoxicity assays are a critical component of preclinical safety testing, designed to detect direct or indirect damage to DNA and chromosomes. A standard battery of tests typically includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro mammalian cell chromosomal aberration test or micronucleus test, and an in vivo micronucleus test in rodents.

Currently, there are no publicly available genotoxicity assessment data for N-(4-butylphenyl)-4-ethoxybenzamide.

Repeat-dose toxicity studies in animal models, such as rats and dogs, are conducted to identify potential target organs of toxicity. These studies involve the administration of the compound for a specified duration, followed by detailed histopathological examination of various organs, with a particular focus on the liver, as it is a primary site of drug metabolism.

No studies detailing the organ-specific toxicity of this compound in any animal models have been identified in the public domain.

For compounds that may be used in populations of reproductive age, developmental and reproductive toxicity (DART) studies are essential. These studies evaluate the potential effects of a compound on fertility, embryonic and fetal development, and postnatal growth and development.

There is no available information regarding the developmental and reproductive toxicity of this compound in animal models.

Interspecies Scaling and Translation of Preclinical Findings

Interspecies scaling is the process of using preclinical data from animal studies to predict the pharmacokinetic and pharmacodynamic properties of a compound in humans. This is a crucial step in determining a safe starting dose for first-in-human clinical trials.

Due to the absence of preclinical toxicity and pharmacokinetic data for this compound, interspecies scaling and translation of preclinical findings are not possible at this time.

Conclusion and Future Research Directions

Proposed Avenues for Future Research on Benzamide (B126) Compounds

The broader class of benzamide compounds has been the subject of extensive research, revealing a wide array of biological activities and physicochemical properties. This established knowledge provides a clear roadmap for future investigations into N-(4-butylphenyl)-4-ethoxybenzamide.

Synthesis and Characterization: The initial and most fundamental area of research would be the development and optimization of a synthetic route to this compound, followed by its complete spectroscopic characterization (e.g., NMR, IR, Mass Spectrometry) and determination of its physicochemical properties (e.g., melting point, solubility).

Biological Activity Screening: Drawing from the known activities of other benzamides, a comprehensive screening of this compound is warranted. Key areas of investigation should include:

Anticancer and Antiproliferative Activity: Numerous N-substituted benzamides have been evaluated as potential antitumor agents, some acting as histone deacetylase (HDAC) inhibitors. researchgate.netnih.gov Future studies could assess the cytotoxicity of this compound against various cancer cell lines.

Antimicrobial and Antiviral Activity: The benzamide scaffold is present in various antimicrobial and antiviral agents. nih.gov Research into the efficacy of this compound against a panel of pathogenic bacteria and viruses could uncover new therapeutic potential.

Enzyme Inhibition: Benzamide derivatives have been designed as inhibitors for various enzymes, including those implicated in neurodegenerative diseases and metabolic disorders. nih.gov Investigating the inhibitory potential of this compound against key biological targets would be a valuable pursuit.

Agrochemical Potential: Some benzamide derivatives have been explored for their insecticidal and fungicidal properties. nih.gov

Materials Science Applications: Aromatic amides have been investigated for their potential as liquid crystals. rsc.orgtandfonline.comtandfonline.comingentaconnect.comjlu.edu.cn The rigid benzanilide (B160483) core of this compound, combined with the flexible butyl and ethoxy chains, suggests that it could exhibit mesogenic properties. Future research could explore its phase behavior and potential applications in display technologies or other advanced materials.

Potential Impact of this compound Research on Broader Chemical Biology Field

The systematic investigation of this compound holds the potential to contribute significantly to the field of chemical biology. The discovery of novel biological activities or unique material properties would not only add a new member to the armamentarium of functional small molecules but also provide valuable structure-activity relationship (SAR) data.

Understanding how the specific combination of the 4-butylphenyl and 4-ethoxybenzoyl moieties influences its biological targets or self-assembly properties could inform the design of future generations of more potent and selective benzamide-based drugs or materials. As α-arylbenzamides are recognized as ubiquitous motifs in bioactive molecules, including anticancer agents and SARS-CoV PLpro inhibitors, the exploration of novel, synthetically accessible derivatives like this compound is of considerable interest. uzh.chnih.govuzh.chresearchgate.net

In essence, while this compound is currently a chemical entity defined only by its name and structure, it represents a tabula rasa for discovery. Focused research into this compound has the potential to yield new scientific knowledge with tangible impacts on human health and materials science, transforming it from an unknown chemical into a valuable tool for the scientific community.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.